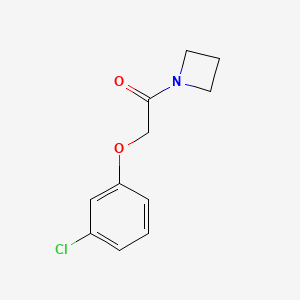
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indolinones and has been found to exhibit anti-angiogenic, anti-tumor, and anti-inflammatory properties.
Mécanisme D'action
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR and PDGFR. This inhibition leads to the prevention of the downstream signaling pathways that promote angiogenesis. Additionally, 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
The anti-angiogenic and anti-tumor properties of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one have been extensively studied in various in vitro and in vivo models. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor angiogenesis. Additionally, 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity towards VEGFR and PDGFR. This specificity allows for targeted inhibition of angiogenesis and tumor growth without affecting normal cells. However, one of the limitations of using 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is its potential toxicity and side effects, which may limit its clinical applications.
Orientations Futures
There are several potential future directions for the research on 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective analogs of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one with reduced toxicity and side effects. Additionally, further studies are needed to explore the potential applications of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in other angiogenesis-related disorders such as diabetic retinopathy and psoriasis. Finally, the combination of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one with other anti-cancer agents may provide a more effective treatment strategy for cancer patients.
Méthodes De Synthèse
The synthesis of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves the condensation of 2-methoxybenzaldehyde with 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, followed by reduction and cyclization to form the indolinone ring system. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been widely studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-angiogenic properties by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). This property makes it a potential candidate for the treatment of cancer, macular degeneration, and other angiogenesis-related disorders.
Propriétés
IUPAC Name |
3-hydroxy-1-[(2-methoxyphenyl)methyl]-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)15(18)16(17)19/h2-9,15,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLDVTLOXDHMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
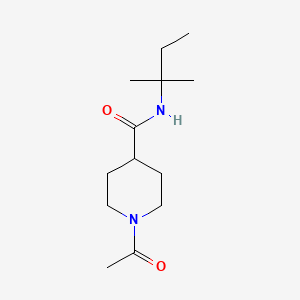
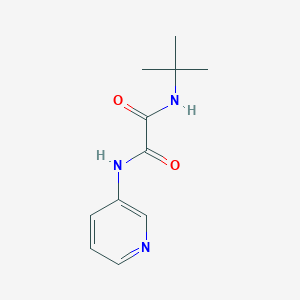
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
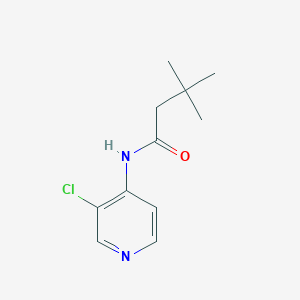
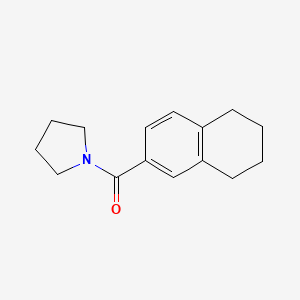
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)

![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
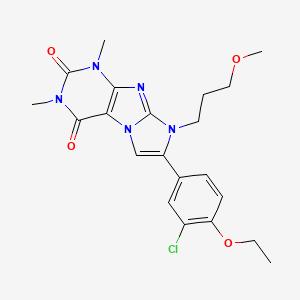
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)
